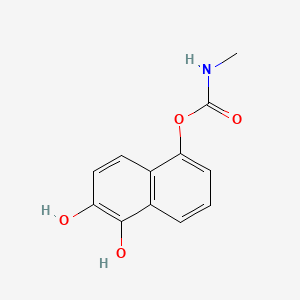![molecular formula C15H21NO5 B14702345 N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine CAS No. 23234-83-5](/img/structure/B14702345.png)
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a 4-methoxyphenyl group attached to the carbonyl carbon of L-leucine through a methoxy linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine typically involves the protection of the amino group of L-leucine followed by the introduction of the 4-methoxyphenyl group. One common method includes the use of 4-methoxybenzyl chloroformate as a reagent. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are typically mild, with temperatures maintained at room temperature to avoid any side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
科学研究应用
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s ability to cross cell membranes, allowing it to exert its effects intracellularly. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucine
- N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-phenylalanine
- N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-valine
Uniqueness
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine is unique due to its specific structural features, such as the presence of the 4-methoxyphenyl group and the leucine backbone. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
23234-83-5 |
|---|---|
分子式 |
C15H21NO5 |
分子量 |
295.33 g/mol |
IUPAC 名称 |
(2S)-2-[(4-methoxyphenyl)methoxycarbonylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C15H21NO5/c1-10(2)8-13(14(17)18)16-15(19)21-9-11-4-6-12(20-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3,(H,16,19)(H,17,18)/t13-/m0/s1 |
InChI 键 |
NHAUUAZAHYHDNF-ZDUSSCGKSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)OCC1=CC=C(C=C1)OC |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


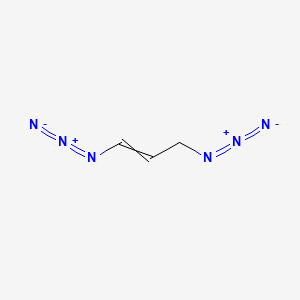

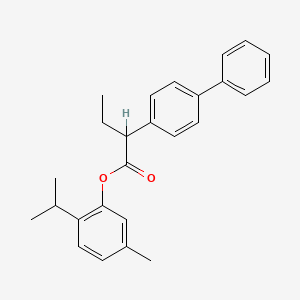
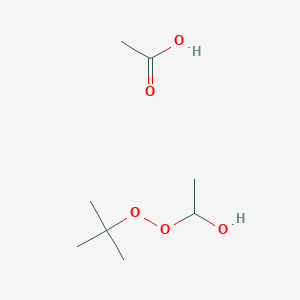
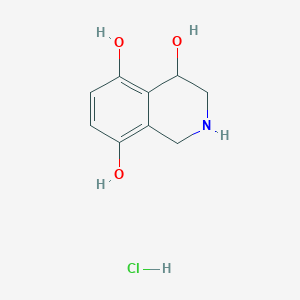
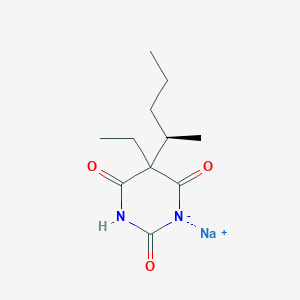
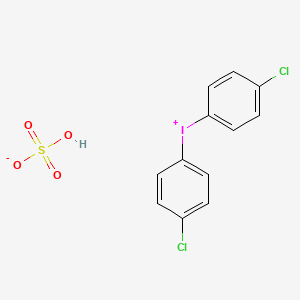


![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14,16,18-heptaene-5,9-dione](/img/structure/B14702324.png)

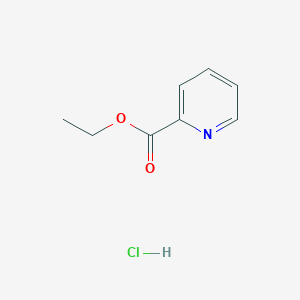
![4-[Bis(2-hydroxyethyl)amino]-3-methoxyestra-1,3,5(10)-trien-17-one](/img/structure/B14702340.png)
